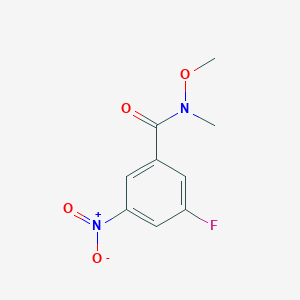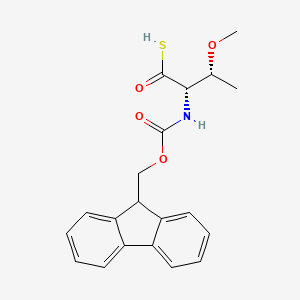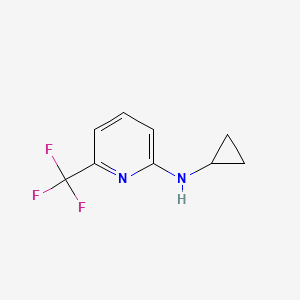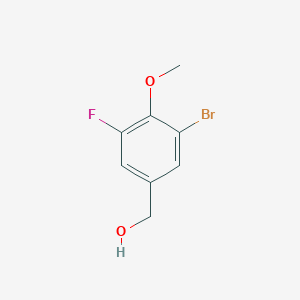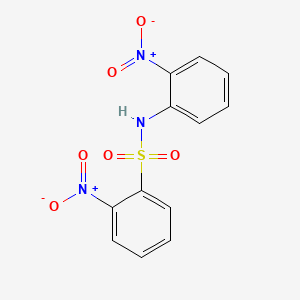![molecular formula C12H21FN2O4 B15203157 Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a tert-butoxycarbonylamino group, an azetidinyl ring, and a fluoroacetate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate typically involves multiple steps. One common method starts with the preparation of the azetidinyl ring, which is then functionalized with a tert-butoxycarbonylamino group. The fluoroacetate moiety is introduced in the final steps. The reaction conditions often involve the use of thionyl chloride in ethanol to form the ethyl ester, followed by protection of the amino group with tert-butoxycarbonyl (BOC) group .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate involves its interaction with specific molecular targets. The fluoroacetate moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound shares the tert-butoxycarbonylamino group and ethyl ester moiety but differs in the presence of an iodinated aromatic ring.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a similar azetidinyl ring but includes a selenazole ring and a methyl ester group.
Uniqueness
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate is unique due to its combination of a fluoroacetate moiety with an azetidinyl ring and tert-butoxycarbonylamino group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H21FN2O4 |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
ethyl 2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetate |
InChI |
InChI=1S/C12H21FN2O4/c1-5-18-9(16)8(13)12(6-14-7-12)15-10(17)19-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
WNOSXUTWLSCQHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1(CNC1)NC(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)


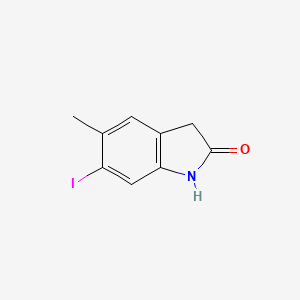
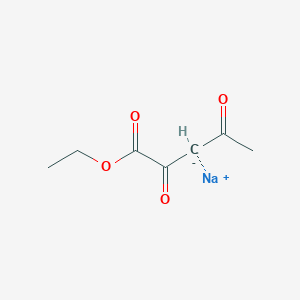


![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)
